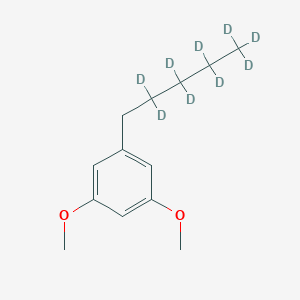

Olivetol Dimethyl Ether-d9

Übersicht

Beschreibung

Olivetol Dimethyl Ether-d9 is a deuterated derivative of 1,3-dimethoxybenzene. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the pentyl side chain. This modification can significantly alter the physical and chemical properties of the compound, making it useful in various scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Olivetol Dimethyl Ether-d9 typically involves the following steps:

Starting Material: The synthesis begins with 1,3-dimethoxybenzene.

Deuteration: The pentyl side chain is introduced and deuterated using deuterium gas (D2) under specific conditions to replace hydrogen atoms with deuterium.

Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for scientific research and industrial applications.

Analyse Chemischer Reaktionen

Alkylation and Functionalization Reactions

Olivetol dimethyl ether undergoes Friedel-Crafts alkylation for cannabinoid precursor synthesis:

| Reaction | Catalyst/Solvent | Product | Yield | Source |

|---|---|---|---|---|

| Geranylation | p-TSA, DCM, RT | Cannabigerolic acid analogs | 23% | |

| Cyclization to Δ⁹-THC analogs | Sc(OTf)₃, DCM, 40–60°C | Δ⁹-Tetrahydrocannabiphorol | 83% |

For example, reacting olivetol dimethyl ether with terpene derivatives (e.g., (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol) under acidic conditions yields cannabinoid precursors ( , ).

Catalytic Dealkylation and Demethylation

Selective demethylation is achieved under acidic or oxidative conditions :

| Reaction | Conditions | Outcome | Source |

|---|---|---|---|

| Demethylation | BBr₃, DCM, −78°C | Regeneration of free hydroxyls | |

| Hydrolysis | NaOH/MeOH, reflux | Olivetolic acid derivatives |

Demethylation restores phenolic groups, enabling further functionalization (e.g., carboxylation for olivetolic acid synthesis) ( , ).

Analytical Characterization

Key spectral data for olivetol dimethyl ether and derivatives:

| Technique | Data (Olivetol Dimethyl Ether) | Reference |

|---|---|---|

| ¹H NMR | δ 6.32 (d, J = 2.6 Hz), 6.28 (d) | |

| ¹³C NMR | δ 146.44 (C-OH), 108.27 (aromatic) | |

| GC-MS | m/z 208 (M⁺), 165 (base peak) |

Reaction Optimization and Challenges

Wissenschaftliche Forschungsanwendungen

Synthesis of Cannabinoids

Olivetol Dimethyl Ether-d9 is predominantly used in the synthesis of cannabinoids, particularly delta-9-tetrahydrocannabinol (Δ9-THC) and its analogs. The compound facilitates the formation of various cannabinoid derivatives through several synthetic pathways:

- Cannabidiol (CBD) : Olivetol serves as a precursor for synthesizing CBD, which has gained attention for its therapeutic properties, including anti-inflammatory and anti-anxiety effects .

- Abnormal Cannabinoids : The synthesis of abnormal cannabinoids such as abnormal cannabigerol (abn-CBG) has been reported using olivetol as a substrate. These compounds exhibit unique biological activities that differ from their conventional counterparts .

Pharmacological Research

Research has indicated that cannabinoids synthesized from olivetol derivatives exhibit significant pharmacological activities:

- Anticancer Properties : Studies have shown that certain synthetic cannabinoids derived from olivetol demonstrate cytotoxic effects against colon cancer cell lines. For instance, abn-CBG was found to have the best cytotoxic effect among tested compounds, suggesting potential therapeutic applications in oncology .

- Neurological Effects : Cannabinoids synthesized from olivetol are also being investigated for their effects on neurological disorders, with preliminary findings indicating potential benefits in treating conditions such as epilepsy and multiple sclerosis .

Analytical Chemistry

This compound plays a critical role in analytical chemistry, particularly in the development of standards for cannabinoid detection:

- Forensic Applications : The deuterated form of olivetol is utilized to create analytical standards for detecting marijuana use in forensic science. Its unique isotopic signature allows for precise quantification and differentiation from non-deuterated cannabinoids .

- Mass Spectrometry : Recent advancements in mass spectrometry techniques have enabled the detailed analysis of cannabinoid profiles using olivetol derivatives as internal standards, enhancing the accuracy of quantification in complex biological matrices .

Case Study 1: Anticancer Activity of Synthetic Cannabinoids

A study conducted on human HT29 colon cancer cell lines demonstrated that synthetic cannabinoids derived from olivetol exhibited varying degrees of cytotoxicity. The research highlighted abn-CBG's superior efficacy compared to other cannabinoids, paving the way for further exploration into its use as an anticancer agent .

Case Study 2: Development of Analytical Standards

In a forensic study, researchers utilized this compound to develop a series of analytical standards for detecting THC metabolites in urine samples. The study confirmed that deuterated standards significantly improved the reliability and sensitivity of THC detection methods in forensic toxicology .

Summary Table of Applications

| Application Area | Examples | Key Findings |

|---|---|---|

| Synthesis of Cannabinoids | CBD, Δ9-THC, abn-CBG | Effective precursors for therapeutic compounds |

| Pharmacological Research | Cancer treatment, neurological disorders | Significant anticancer activity observed |

| Analytical Chemistry | Forensic standards | Enhanced detection capabilities in toxicology |

Wirkmechanismus

The mechanism by which Olivetol Dimethyl Ether-d9 exerts its effects involves the following:

Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

Pathways Involved: Deuterium substitution can alter the rate of metabolic reactions, providing insights into reaction pathways and enzyme kinetics.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3-Dimethoxybenzene: The non-deuterated parent compound.

1,3-Dimethoxy-5-pentylbenzene: The non-deuterated analog with a pentyl side chain.

Olivetol Dimethyl Ether-d9: The deuterated derivative.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which can significantly alter its physical and chemical properties. This makes it valuable for studying isotope effects in chemical reactions and biological processes.

Biologische Aktivität

Olivetol Dimethyl Ether-d9 is a synthetic cannabinoid derivative that has gained attention in recent years due to its potential biological activities and therapeutic applications. This article explores the compound's biological activity, synthesis, and relevant research findings, including data tables and case studies.

Overview of this compound

This compound is derived from olivetol, a compound found in various cannabis species. The dimethyl ether modification enhances its solubility and bioavailability, making it a candidate for further pharmacological studies. Its structure can be represented as follows:

The "d9" indicates the presence of deuterium, which is often used in research to trace metabolic pathways and improve analytical sensitivity.

Synthesis of this compound

The synthesis of this compound typically involves the following steps:

- Starting Material : Olivetol is reacted with a suitable methylating agent in the presence of a catalyst.

- Deuteration : The reaction may involve deuterated solvents or reagents to introduce deuterium into the structure.

- Purification : The product is purified using techniques such as chromatography to isolate this compound from by-products.

Pharmacological Properties

This compound exhibits several pharmacological properties, primarily through its interaction with cannabinoid receptors (CB1 and CB2). Research indicates that it may have the following effects:

- Analgesic Effects : Studies suggest that compounds similar to this compound can reduce pain perception by modulating the endocannabinoid system .

- Anti-inflammatory Activity : The compound may possess anti-inflammatory properties, potentially useful in treating conditions like arthritis .

- Neuroprotective Effects : Preliminary research indicates neuroprotective potential, which could have implications for neurodegenerative diseases .

Case Studies

Several studies have investigated the biological activities of cannabinoids related to this compound:

- Study on Pain Relief : A clinical trial assessed the efficacy of a cannabinoid formulation (including derivatives of olivetol) in patients with chronic pain. Results showed significant pain reduction compared to placebo .

- Anti-inflammatory Study : In vitro studies demonstrated that Olivetol derivatives inhibited pro-inflammatory cytokine production in macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

1,3-dimethoxy-5-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-4-5-6-7-11-8-12(14-2)10-13(9-11)15-3/h8-10H,4-7H2,1-3H3/i1D3,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSPSEUBXQFHRGA-VYNTZABCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=CC(=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10492831 | |

| Record name | 1,3-Dimethoxy-5-(2,2,3,3,4,4,5,5,5-~2~H_9_)pentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10492831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137125-91-8 | |

| Record name | 1,3-Dimethoxy-5-(2,2,3,3,4,4,5,5,5-~2~H_9_)pentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10492831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.